2,3-Dihydroxypropyl acetate

Description

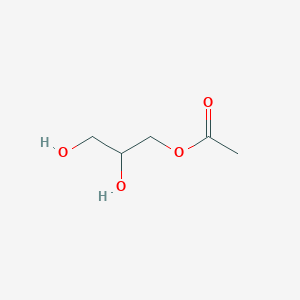

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZHZAAOEWVPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041579 | |

| Record name | Glycerol 1-monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyceryl monoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 201.2 °F (NTP, 1992) | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyceryl monoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

OFTEN CONTAMINATED WITH GLYCERIN. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |

CAS No. |

26446-35-5, 106-61-6, 1335-58-6 | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Monoacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NA86SF2H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -78 °C | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl acetate can be synthesized through the esterification of glycerol with acetic acid or acetic anhydride. The reaction typically involves heating glycerol with acetic acid in the presence of a catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions may vary, but a common approach involves heating the mixture to around 80-120°C with constant stirring for 30-180 minutes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The process may include the use of solid catalysts and optimized reaction conditions to enhance the efficiency of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to yield glycerol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.

Major Products Formed

Oxidation: Formation of dihydroxyacetone or glyceraldehyde.

Reduction: Formation of glycerol.

Substitution: Formation of various substituted glycerol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form dihydroxyacetone acetate.

- Reduction : Can be reduced back to glycerol using agents like lithium aluminum hydride.

- Substitution : The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

In organic synthesis, 2,3-Dihydroxypropyl acetate serves as a versatile intermediate. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Biology

The compound exhibits significant antimicrobial properties , making it useful in biological research. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism of action involves binding to bacterial cell walls and disrupting cell membrane integrity, leading to cell lysis .

Medicine

In pharmaceutical formulations, this compound is explored for its potential as a preservative and stabilizer in drug formulations. Its antimicrobial properties make it a candidate for inclusion in topical treatments and other medicinal products .

Industrial Applications

This compound finds use in various industries:

- Cosmetics : Utilized as an ingredient due to its moisturizing properties.

- Food Additives : Acts as a flavoring agent or preservative.

- Plasticizers : Employed in polymer industries to enhance flexibility and durability .

Unique Features

This compound stands out due to its specific antimicrobial properties and versatility in both biological and chemical applications. Its dual hydroxyl groups combined with the acetate functionality provide unique opportunities for research and industrial use .

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that this compound can inhibit the growth of antibiotic-resistant strains of Staphylococcus aureus. In vitro studies showed that concentrations as low as 1% were effective against these pathogens. This property highlights its potential as an alternative treatment option in antimicrobial therapy .

Case Study 2: Pharmaceutical Formulation

A study explored the incorporation of this compound into topical creams aimed at treating skin infections. The results indicated enhanced stability and prolonged shelf life due to its preservative qualities while maintaining efficacy against microbial contamination .

Mechanism of Action

The antimicrobial activity of 2,3-Dihydroxypropyl acetate is attributed to its ability to bind to the bacterial cell wall and disrupt cell membrane permeability. This interference leads to the inhibition of bacterial growth and can be effective against both Gram-positive and Gram-negative bacteria. The hydroxyl groups in the compound play a crucial role in its binding affinity and antimicrobial efficacy .

Comparison with Similar Compounds

Key Properties:

- Chemical Structure : CH₃C(=O)OCH₂CH(OH)CH₂OH.

- Occurrence: Primarily part of the human exposome (non-naturally occurring metabolite detected in exposed individuals) . However, it has been identified in plant extracts (e.g., Perilla frutescens, Cyperus alternifolius) and fungal sources (e.g., Lasiosphaera fenzlii) .

- Applications : Studied for its interactions with plasma proteins (e.g., AGP and HSA) in molecular docking studies , and reported bioactivities include antioxidant and anti-inflammatory properties .

Comparison with Structurally Similar Compounds

Structural Analogues and Monoacylglycerols

The following table summarizes key structural and functional differences between 2,3-dihydroxypropyl acetate and related compounds:

Key Differences and Functional Implications

Hydroxyl Group Positioning: this compound has two hydroxyl groups (positions 2 and 3), enabling strong hydrogen bonding with proteins, as seen in its binding to AGP .

Fatty Acid Chain Length: Longer acyl chains (e.g., glycerol monopalmitate, dihydroxypropyl oleate) increase lipophilicity, enhancing membrane permeability and surfactant properties . These compounds are more suited for emulsion-based applications compared to the shorter-chain acetate derivative.

Bioactivity :

- 2,3-Dihydroxypropyl oleate and elaidate exhibit anticancer activity due to unsaturated fatty acid chains, which may disrupt tumor cell membranes . The acetate variant lacks this mechanism but shows antioxidant effects via radical scavenging .

Synthetic Accessibility: this compound is commercially available in milligram-to-gram quantities (€278.45–€2,245.70 per 1 g) , whereas longer-chain monoacylglycerols (e.g., monopalmitate) require enzymatic or chemical esterification for synthesis .

Molecular Interactions

Bioactive Potential

- Antioxidant Activity : Detected in Cyperus alternifolius extracts, it contributes to oxidative stress reduction .

- Anticancer Activity : 2,3-Dihydroxypropyl oleate inhibits lung cancer (Bel-7402) and glioma (C6) cells at IC₅₀ values of 12–15 μM , outperforming the acetate derivative.

Discussion of Discrepancies

- Natural Occurrence : While classifies this compound as part of the exposome, its detection in plant and fungal extracts suggests possible environmental uptake or analytical overlap with structurally similar metabolites.

Biological Activity

2,3-Dihydroxypropyl acetate, also known as glycerol monoacetate, is an organic compound with the molecular formula CHO. It is a derivative of glycerol where one of the hydroxyl groups is esterified with acetic acid. This compound has garnered attention for its biological activity , particularly its antimicrobial properties , making it relevant in various fields including pharmaceuticals, food industry, and cosmetics.

This compound belongs to the class of organic compounds known as 1-monoacylglycerols. These compounds are characterized by having a glycerol backbone with one acyl group attached. The structure of this compound can be represented as follows:

The antimicrobial activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes. The compound binds to components of the bacterial cell wall and disrupts membrane permeability, leading to cell lysis and death. The hydroxyl groups present in the molecule facilitate hydrogen bonding with these cellular components, enhancing its effectiveness against various microorganisms .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. It has been evaluated for its efficacy against standard strains as well as multidrug-resistant organisms. Studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida species .

Table 1: Antimicrobial Efficacy of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1 mg/mL | |

| Candida glabrata | 0.25 mg/mL | |

| Escherichia coli | 1 mg/mL |

Case Studies

- Study on Hepatitis B Virus : A study evaluated the antiviral activity of nucleosides derived from this compound against Hepatitis B virus (HBV). The results indicated moderate inhibition of HBV with mild cytotoxicity observed in treated cells .

- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of extracts containing this compound. The extracts demonstrated significant activity against multiple strains of Mycobacterium, suggesting potential applications in tuberculosis treatment .

Applications in Research and Industry

Due to its biological properties, this compound is utilized in various applications:

Q & A

Q. What are the established synthetic routes for producing high-purity 2,3-Dihydroxypropyl acetate in laboratory settings?

The primary method involves acid-catalyzed esterification of glycerol with acetic acid or acetic anhydride. Optimal conditions include:

- Catalyst : Sulfuric acid (0.5–1% w/w) .

- Temperature : 110–130°C under reflux .

- Molar ratio : Glycerol to acetic acid (1:1.2) to favor monoester formation .

- Purification : Vacuum distillation or silica gel chromatography to isolate the product from diacetin and unreacted glycerol. Note: Monitor reaction progress via thin-layer chromatography (TLC) or FTIR to track esterification .

Q. How can researchers differentiate this compound from structurally similar glycerol esters using spectroscopic methods?

¹H NMR spectroscopy in deuterated DMSO (DMSO-d₆) is highly effective:

- This compound : Distinct signals at δ 4.0–4.2 ppm (m, -CH₂-OAc), δ 3.5–3.7 ppm (m, -CH-OH), and δ 2.0 ppm (s, -OAc) .

- Diacetin : Additional acetate peaks (δ 2.05–2.10 ppm) and shifted hydroxyl resonances.

- GC limitations : Avoid gas chromatography due to thermal disproportionation risks at high temperatures .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the antimicrobial mechanism of this compound against multidrug-resistant pathogens?

A multi-modal approach is advised:

- Minimum Inhibitory Concentration (MIC) assays : Determine potency using broth microdilution (CLSI guidelines) .

- Time-kill studies : Assess bactericidal/fungicidal kinetics over 24 hours.

- Morphological analysis : Use SEM/TEM to observe cell membrane disruption.

- Genomic/proteomic profiling : RNA-seq or LC-MS/MS to identify target pathways (e.g., lipid metabolism or cell wall synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.